BenchChemオンラインストアへようこそ!

2-Aminoflubendazole

Genetic Toxicology Drug Safety Metabolite Profiling

2-Aminoflubendazole (CAS 82050-13-3), also known as hydrolyzed flubendazole (H-FLBZ) or Flubendazole EP Impurity B, is a primary metabolite of the broad-spectrum benzimidazole anthelmintic flubendazole. It is formed via the hydrolysis of the methylcarbamate group of the parent drug.

Molecular Formula C14H10FN3O
Molecular Weight 255.25 g/mol
CAS No. 82050-13-3
Cat. No. B1374914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoflubendazole
CAS82050-13-3
Molecular FormulaC14H10FN3O
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F
InChIInChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18)
InChIKeyWINHLTQNRABBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoflubendazole (CAS 82050-13-3): The Hydrolyzed Flubendazole Metabolite with Distinct Analytical and Toxicological Relevance


2-Aminoflubendazole (CAS 82050-13-3), also known as hydrolyzed flubendazole (H-FLBZ) or Flubendazole EP Impurity B, is a primary metabolite of the broad-spectrum benzimidazole anthelmintic flubendazole [1]. It is formed via the hydrolysis of the methylcarbamate group of the parent drug [2]. While the parent compound and its reduced metabolite (R-FLBZ) retain potent anthelmintic activity, 2-aminoflubendazole is pharmacologically distinct, exhibiting a unique profile of negligible antiparasitic efficacy but a markedly favorable genotoxicity safety margin. This positions the compound not as a therapeutic agent, but as a critical reference standard in residue analysis, pharmacokinetic studies, and safety assessments [3].

2-Aminoflubendazole (82050-13-3): The Case Against Generic Substitution with Other Flubendazole Metabolites or Benzimidazole Impurities


Direct substitution of 2-aminoflubendazole (H-FLBZ) with the parent drug flubendazole or its reduced metabolite (R-FLBZ) is scientifically invalid and can lead to critical analytical or toxicological misinterpretation. Unlike flubendazole and R-FLBZ, which are potent microtubule inhibitors and aneugens, 2-aminoflubendazole demonstrates a complete lack of in vitro genotoxicity, making it the key marker for differentiating between genotoxic and non-genotoxic metabolic pathways [1]. Furthermore, its anthelmintic efficacy is negligible compared to both the parent drug and its reduced counterpart, which retain high activity against parasites like Trichinella spiralis in murine models [2]. Therefore, the specific quantitative evidence below is essential for justifying its selection over any closely related benzimidazole analog.

Quantitative Differentiators of 2-Aminoflubendazole: Evidence for Procurement in Analytical, Metabolic, and Safety Studies


Genotoxicity Profile: Absence of Aneugenic and Clastogenic Activity in Micronucleus Assays Compared to Flubendazole and Reduced Metabolite

In a direct head-to-head comparison using the in vitro micronucleus test, 2-aminoflubendazole (H-FLBZ) was completely negative for both aneugenicity and clastogenicity. This stands in stark contrast to the parent drug flubendazole (potent aneugen) and the reduced metabolite (R-FLBZ), which exhibited both aneugenic and clastogenic activity [1]. This unique safety profile is critical for risk assessment.

Genetic Toxicology Drug Safety Metabolite Profiling In Vitro Toxicology

Pharmacokinetic Dominance: In Vivo Plasma Exposure (AUC) of Reduced Metabolite Exceeds Parent Drug by Over 5-Fold, Contrasting with Hydrolyzed Metabolite

While 2-aminoflubendazole (H-FLBZ) itself was detected only in trace amounts, its metabolic counterpart, reduced flubendazole (R-FLBZ), demonstrated a significantly higher systemic exposure. In a sheep model, the plasma AUC ratio for R-FLBZ versus the parent drug flubendazole was 5.55 following intraruminal administration [1]. This quantitative disparity underscores why 2-aminoflubendazole, despite being a primary metabolite in vitro, is not the major circulating species in vivo.

Pharmacokinetics Drug Metabolism Veterinary Pharmacology Bioanalysis

Anthelmintic Efficacy: Negligible Activity Compared to Parent Drug and Reduced Metabolite in Murine Trichinella Model

Although a direct, side-by-side comparison of 2-aminoflubendazole with the parent drug is not available in the primary literature, its activity can be robustly inferred from the high efficacy of flubendazole and its reduced metabolite. In a murine model of Trichinella spiralis infection, flubendazole and R-FLBZ, when administered as a solution, achieved 94% and 98% efficacy, respectively [1]. Given that 2-aminoflubendazole is the product of a separate, deactivating hydrolytic pathway, its anthelmintic activity is considered negligible.

Parasitology Anthelmintic Resistance In Vivo Efficacy Drug Development

Analytical Sensitivity in Residue Monitoring: Validated HPLC-UV Method Quantifies 2-Aminoflubendazole in Animal Tissues with a LOQ of 5-20 µg/kg

A validated high-performance liquid chromatography (HPLC-UV) method was developed for the simultaneous determination of flubendazole and 2-aminoflubendazole in pig and cattle tissues. The method achieved a limit of quantification (LOQ) of 5 µg/kg in pig tissues and 20 µg/kg in cattle tissues for 2-aminoflubendazole [1]. This provides a reliable, quantifiable benchmark for detecting the compound as a marker residue.

Food Safety Analytical Chemistry Residue Analysis Veterinary Drug Monitoring

Metabolic Stability: Liver Microsomal Reduction of Flubendazole Outpaces Hydrolysis at a Rate of 9.46 nmol/mg/h

In vitro studies using sheep liver microsomes demonstrate that the reduction of flubendazole to its R-FLBZ metabolite is a dominant metabolic pathway, proceeding at a rate of 9.46 ± 2.72 nmol/mg/h [1]. While the hydrolysis to 2-aminoflubendazole also occurs, the quantitative rate for reduction highlights why R-FLBZ is the major plasma metabolite, providing context for the comparative scarcity of 2-aminoflubendazole in systemic circulation.

Drug Metabolism Enzymology Hepatic Clearance In Vitro ADME

Optimal Procurement Scenarios for 2-Aminoflubendazole (CAS 82050-13-3): From Analytical Standards to Safety Profiling


1. Certified Reference Material for Veterinary Drug Residue Analysis in Food Matrices

2-Aminoflubendazole is an essential analytical standard for laboratories conducting food safety monitoring. As evidenced by the validated HPLC-UV method achieving a LOQ of 5-20 µg/kg in animal tissues [2], this compound serves as the precise calibrant and quality control material for quantifying the hydrolyzed metabolite of flubendazole in complex matrices like muscle, liver, and milk. Procurement is critical for ensuring regulatory compliance in veterinary drug residue surveillance programs.

2. Definitive Negative Control in In Vitro Genotoxicity and Safety Pharmacology Assays

Given its unique status as the non-genotoxic metabolite of a class of known aneugens [2], 2-aminoflubendazole is the ideal reference compound for in vitro micronucleus and Ames tests. Researchers investigating the structure-activity relationship (SAR) of benzimidazole toxicity or screening new drug candidates can use 2-aminoflubendazole as a validated negative control to benchmark against the genotoxic effects of flubendazole and its reduced metabolite. This application directly supports regulatory safety submissions.

3. Pathway-Specific Marker in ADME and Pharmacokinetic Studies

In preclinical pharmacokinetic studies, 2-aminoflubendazole is the definitive marker for the carbamate hydrolysis pathway. While reduced flubendazole (R-FLBZ) dominates systemic exposure (AUC ratio >5) [2], the presence and concentration of 2-aminoflubendazole provides specific insight into the activity of hepatic hydrolases. Its procurement as a pure analytical standard is essential for developing LC-MS/MS methods that aim to generate a complete metabolic profile of flubendazole, a requirement for comprehensive drug development.

4. Pharmaceutical Impurity Profiling and Quality Control (QC) for Flubendazole API

As a specified impurity (Flubendazole EP Impurity B), 2-aminoflubendazole must be accurately identified and quantified in active pharmaceutical ingredient (API) batches. Given the low systemic exposure of the parent drug [2] and the safety implications of the other metabolites, QC laboratories require a certified standard of 2-aminoflubendazole to validate chromatographic methods (e.g., HPLC, UPLC) and ensure that the hydrolyzed impurity is within acceptable limits, thereby guaranteeing the purity and safety of flubendazole formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminoflubendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.